N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3/c22-16-7-5-14(6-8-16)17-9-10-20(25-24-17)27-12-11-23-21(26)19-13-15-3-1-2-4-18(15)28-19/h1-10,13H,11-12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTDIGJTGQYDBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCOC3=NN=C(C=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound, including a pyridazine ring and a benzofuran moiety, suggest various avenues for biological interactions, making it a subject of interest in drug design and discovery.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 401.5 g/mol. The presence of the fluorophenyl group enhances its lipophilicity, which may influence its pharmacokinetic properties and biological activity.
The mechanism of action for this compound likely involves its interaction with specific molecular targets, including enzymes and receptors. The fluorophenyl group is essential for binding to target proteins, while the ethoxy and benzofuran moieties may enhance solubility and bioavailability, facilitating biological effects.
Antitumor Activity
Numerous studies have highlighted the antitumor potential of benzofuran derivatives. For instance, compounds derived from benzofuran structures have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Inhibition Rate (%) |
|---|---|---|---|
| Compound 32 | A2780 | 12 | - |
| Compound 33 | A2780 | 11 | - |
| Compound 35 | ACHN | 2.74 | - |
| Compound 36 | HCT116 | 10 | 72.14 |
These findings indicate that benzofuran derivatives can effectively inhibit tumor growth, suggesting that this compound may exhibit similar properties .
Antibacterial Activity
Research into related compounds has also revealed antibacterial properties. For example, modifications in the structure can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-donating or withdrawing groups on the phenyl ring significantly influences the antibacterial efficacy of these compounds .
Case Studies
- Benzofuran Derivatives in Cancer Therapy : A study demonstrated that specific benzofuran derivatives showed promising results in inhibiting the proliferation of ovarian cancer cells, with IC50 values indicating potent activity at low concentrations .
- Antimicrobial Activity Assessment : Another investigation assessed various alkaloids derived from benzofuran structures, revealing significant antibacterial effects that could be attributed to structural modifications enhancing their interaction with bacterial targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of bioactive molecules, including furopyridines, benzothiazoles, and imidazo-triazinones. Below is a comparative analysis based on substituent patterns, synthesis routes, and inferred properties:
Table 1: Core Heterocycle and Substituent Comparison
Key Observations:
Bioisosteric Fluorine : The 4-fluorophenyl group in the target compound and furopyridine analogs (e.g., ) suggests a role in enhancing metabolic stability and target binding via hydrophobic/electronic effects .
Linker Flexibility : The ethyloxy linker in the target compound may improve solubility compared to rigid analogs like benzothiazoles with direct sulfonamide linkages () .
Carboxamide vs.
Synthetic Complexity: Imidazo-triazinones () require multi-step cyclization, whereas the target compound’s synthesis likely follows standard coupling protocols, similar to furopyridine derivatives .
Research Findings and Implications
Table 2: Inferred Pharmacological Properties Based on Analogs
Critical Gaps and Contradictions:
- No direct data on the target compound’s potency or selectivity exist in the provided evidence.
- Benzothiazole sulfonamides () exhibit divergent bioactivity compared to benzofuran/pyridazine hybrids, highlighting the impact of core heterocycles on target engagement .
- Fluorine’s role in the target compound is speculative; its contribution must be validated experimentally, as seen in related fluorophenyl-containing furopyridines .
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzofuran-2-carboxamide?
Answer:
The synthesis typically involves coupling benzofuran-2-carboxylic acid derivatives with substituted pyridazine intermediates. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDCI or DCC) with catalytic DMAP to enhance reactivity .
- Purification : Recrystallization from ethanol/isopropanol mixtures improves purity, as demonstrated for structurally similar benzofuran carboxamides (yields: 45–77% depending on substituents) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) are preferred for intermediates with halogenated aryl groups to minimize side reactions .
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Answer:
A multi-technique approach is critical:
- NMR spectroscopy : Analyze and NMR spectra to confirm substitution patterns. For example, the pyridazine ring protons resonate at δ 7.0–8.7 ppm, while benzofuran protons appear at δ 6.8–7.6 ppm .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] for CHFNO: 422.12).
- X-ray crystallography : Resolve ambiguities in stereochemistry, as applied to related fluorophenyl-pyridazine hybrids .
Advanced: How do conflicting biological activity data across benzofuran-2-carboxamide analogs arise, and how can they be resolved?
Answer:
Contradictions often stem from:
- Variability in assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or incubation times can alter IC values. Standardize protocols using validated models .
- Structural nuances : Minor substituent changes (e.g., 4-fluorophenyl vs. 4-chlorophenyl) significantly impact target binding. Perform structure-activity relationship (SAR) studies using analogs with systematic substitutions .
- Data normalization : Use internal controls (e.g., reference inhibitors) to account for batch-to-batch variability .
Advanced: What computational strategies predict the pharmacokinetic profile of this compound?
Answer:
In silico modeling is essential for early-stage ADME profiling:
- Lipophilicity (logP) : Calculated XlogP values (~2.6) indicate moderate membrane permeability, suitable for CNS-targeting compounds .
- Topological polar surface area (TPSA) : A TPSA of 87.5 Ų suggests moderate solubility, aligning with analogs showing 50–70% oral bioavailability in preclinical models .
- Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability .
Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?
Answer:
- Enzyme inhibition assays : Test against kinases (e.g., EGFR or VEGFR) using fluorescence-based ADP-Glo™ kits.
- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., MCF-7 or A549) with EC values compared to reference drugs .
- Binding affinity studies : Surface plasmon resonance (SPR) quantifies interactions with target proteins (e.g., IC < 1 µM for high-affinity binders) .
Advanced: How can researchers address low solubility during formulation development?
Answer:
- Salt formation : Hydrochloride salts (as in related piperazine derivatives) improve aqueous solubility by ~30% .
- Co-crystallization : Co-formers like 2-aminobenzothiazole enhance stability, as shown for benzopyranone analogs .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase bioavailability in vivo, with particle sizes <200 nm preferred .
Advanced: What mechanistic insights can be gained from studying fluorophenyl-pyridazine hybrids?
Answer:
- Electron-withdrawing effects : The 4-fluorophenyl group enhances electron deficiency in the pyridazine ring, stabilizing π-π interactions with aromatic residues in target proteins .
- Metabolic resistance : Fluorine substitution reduces oxidative metabolism, as evidenced by longer half-lives (t > 6 hours) in hepatic microsome assays .
- Selectivity profiling : Compare binding modes with non-fluorinated analogs using molecular dynamics simulations to identify key hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
